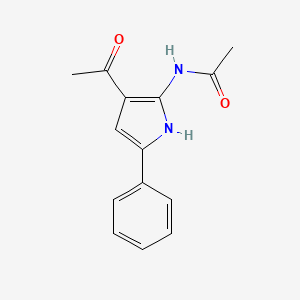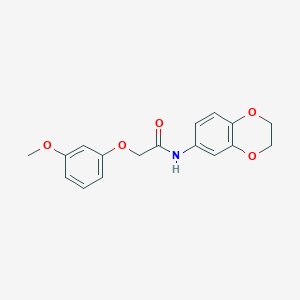
N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide, also known as AP2, is a synthetic compound that has been extensively studied for its potential therapeutic applications. AP2 is a pyrrole derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. In
Aplicaciones Científicas De Investigación
N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide has also been shown to have anti-tumor activity by inducing apoptosis in cancer cells. In addition, N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide has been shown to have anti-microbial activity against a range of bacteria and fungi.
Mecanismo De Acción
The mechanism of action of N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide is not fully understood. However, it is believed that N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide exerts its biological activity by modulating the activity of enzymes and signaling pathways involved in inflammation, tumor growth, and microbial infection.
Biochemical and Physiological Effects:
N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and -9. In addition, N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide has been shown to inhibit the growth of a range of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutics. However, one limitation of N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide is its relatively low potency, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide research. One area of interest is the development of more potent derivatives of N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide that exhibit improved biological activity. Another area of interest is the exploration of N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide as a potential therapeutic for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Finally, there is interest in exploring the potential of N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide as a novel anti-microbial agent for the treatment of bacterial and fungal infections.
In conclusion, N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. While there are some limitations to its use, there are also many promising future directions for N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide research.
Métodos De Síntesis
N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide can be synthesized in a few steps from commercially available starting materials. The synthesis involves the condensation of 2-acetylphenylboronic acid with 2-bromoacetophenone, followed by a Suzuki coupling reaction with 2-bromo-5-nitrophenylboronic acid. The resulting intermediate is then reduced with palladium on carbon to yield N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide.
Propiedades
IUPAC Name |
N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-9(17)12-8-13(11-6-4-3-5-7-11)16-14(12)15-10(2)18/h3-8,16H,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDWQHYQKKEUNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(NC(=C1)C2=CC=CC=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5683005.png)
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-8-methoxychromane-3-carboxamide](/img/structure/B5683012.png)
![(4S*)-1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-(methoxymethyl)-3,3-dimethylpiperidin-4-ol](/img/structure/B5683019.png)
![2-methoxy-N-({5-[(3-phenyl-1H-pyrazol-4-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)acetamide](/img/structure/B5683025.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide](/img/structure/B5683033.png)
![(1S,2S,9R)-11-[(3-methoxy-2-oxopyridin-1(2H)-yl)acetyl]-7,11-diazatricyclo[7.3.1.0~2,7~]tridecan-6-one](/img/structure/B5683035.png)

![(1S*,5R*)-3-[(5-methyl-1H-pyrazol-1-yl)acetyl]-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5683043.png)

![N,N-dimethyl-1-(3-methylphenyl)-2-oxo-2-[4-(1H-pyrrol-2-ylcarbonyl)-1-piperazinyl]ethanamine](/img/structure/B5683057.png)
![N,N-dimethyl-2-[(1S*,5R*)-6-(3-morpholin-4-ylbenzyl)-3,6-diazabicyclo[3.2.2]non-3-yl]acetamide](/img/structure/B5683058.png)
![2-(4-chlorophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5683065.png)
![(3,4-dimethylphenyl)[3-fluoro-4-(1-piperidinyl)phenyl]methanone](/img/structure/B5683070.png)
![N-({5-[(5-cyclopentyl-2-thienyl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)-2-methoxyacetamide](/img/structure/B5683079.png)